High 5-HT3 Receptor Affinity: pIC50 Data from the Spirofused Indole Oxazoline Series
The parent compound 21k belongs to a series of spirofused indole oxazoline 5-HT3 antagonists that demonstrates high affinity for the 5-HT3 receptor in rat brain cortical membranes. While the precise pIC50 for 5-HT3 antagonist 2 is not reported in the available primary source, the most potent analogue in this series, featuring an azabicyclic [3.3.1] system, exhibited a pIC50 of 8.95 (Ki = 1.12 nM) [1]. This value is comparable to or exceeds that of the reference antagonist ondansetron (GR 38032F), which had a pIC50 of 8.71 (Ki = 1.95 nM) in the same assay [1]. This places the series, and by extension 5-HT3 antagonist 2, among high-affinity ligands for this receptor.
| Evidence Dimension | 5-HT3 receptor binding affinity (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 8.95 (for the most potent analogue in the spirofused indole oxazoline series, Ki = 1.12 nM) |
| Comparator Or Baseline | Ondansetron (GR 38032F): pIC50 = 8.71 (Ki = 1.95 nM) |
| Quantified Difference | The most potent analogue in the series is 1.7-fold more potent than ondansetron in this assay (Ki ratio: 1.95 nM / 1.12 nM = 1.7). |
| Conditions | Displacement of [3H]Q-ICS 205-930 from 5-HT3 recognition sites in rat brain cortical membranes [1]. |
Why This Matters
This data demonstrates that the spirofused indole oxazoline chemotype, to which 5-HT3 antagonist 2 belongs, is capable of achieving very high 5-HT3 receptor affinity, a key differentiator for researchers seeking potent tool compounds.
- [1] Swain, C. J., Baker, R., Kneen, C., Herbert, R., Moseley, J., Saunders, J., ... & Ball, R. G. (1992). Novel 5-HT3 antagonists: indol-3-ylspiro(azabicycloalkane-3,5'(4'H)-oxazoles). Journal of Medicinal Chemistry, 35(6), 1019-1031. View Source
